molecular formula C13H22O3 B128041 Methyl dihydrojasmonate, (+-)-trans- CAS No. 151716-36-8

Methyl dihydrojasmonate, (+-)-trans-

Cat. No.: B128041
CAS No.: 151716-36-8
M. Wt: 226.31 g/mol
InChI Key: KVWWIYGFBYDJQC-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl dihydrojasmonate, (+-)-trans- is a useful research compound. Its molecular formula is C13H22O3 and its molecular weight is 226.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl dihydrojasmonate, (+-)-trans- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl dihydrojasmonate, (+-)-trans- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151716-36-8

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl 2-[(1S,2S)-3-oxo-2-pentylcyclopentyl]acetate

InChI

InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1

InChI Key

KVWWIYGFBYDJQC-QWRGUYRKSA-N

SMILES

CCCCCC1C(CCC1=O)CC(=O)OC

Isomeric SMILES

CCCCC[C@H]1[C@@H](CCC1=O)CC(=O)OC

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)OC

Other CAS No.

151716-36-8

Origin of Product

United States

Foundational & Exploratory

Technical Guide: cis-Hedione vs. trans-Hedione Olfactory Thresholds & Pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl dihydrojasmonate (Hedione®) represents a critical case study in stereoselective olfactory pharmacology. While often treated as a single commodity, the molecule exists as a mixture of four stereoisomers. The industry standard has shifted from racemic mixtures to "High-Cis" variants (e.g., Kharismal, Paradisone) driven by a singular biological reality: the (+)-cis isomer is the primary pharmacophore.

This guide provides a technical breakdown of the olfactory threshold differentials between cis- and trans-hedione, the specific receptor mechanisms involved (VN1R1), and the chemical instability that makes the cis-isomer a "fugitive" target in formulation.

Stereochemical Basis & Nomenclature

Methyl dihydrojasmonate (MDJ) possesses two chiral centers at the C-2 and C-3 positions of the cyclopentanone ring.

  • The trans-isomers (Thermodynamic): (1R,2R) and (1S,2S). These are thermodynamically stable but olfactorily weak.

  • The cis-isomers (Kinetic): (1R,2S) and (1S,2R). These are thermodynamically unstable, tending to epimerize to the trans form via enolization, yet they possess the potent, diffusive "blooming" effect.

Chemical Equilibrium Diagram

The following diagram illustrates the keto-enol tautomerism responsible for the degradation of the potent cis isomer into the weak trans isomer.

Epimerization Cis cis-Hedione (High Potency) (Kinetic Product) Enol Enol Intermediate (Planar Transition State) Cis->Enol Base/Heat (-H+) Enol->Cis Minor Pathway Trans trans-Hedione (Low Potency) (Thermodynamic Product) Enol->Trans Re-protonation (+H+)

Figure 1: The epimerization pathway. Under standard conditions (pH > 7 or heat), the equilibrium shifts heavily toward the trans-isomer (approx. 95:5 ratio).

Olfactory Pharmacology: Threshold Comparison

The difference in detection thresholds between the isomers is not linear; it is logarithmic. The (+)-cis isomer acts as a "booster," significantly lowering the threshold for detection and enhancing spatial diffusivity.

Quantitative Threshold Data

The following data aggregates industry-standard measurements (air/water partition coefficients and GC-O analysis).

Material GradeIsomeric Ratio (cis:trans)Odor Threshold (ng/L in Air)Relative Potency Factor
Standard Hedione ~10 : 900.2801x (Baseline)
Hedione HC ~75 : 250.0377.5x
(+)-Paradisone >94 : 6 (Pure cis)0.01518.6x

Key Insight: The pure (+)-cis isomer (Paradisone) is nearly 19 times more potent than the standard racemic mixture. In formulation, this allows for "transparent" volumizing effects where the molecule itself is barely perceived but significantly alters the rheology of the scent cloud.

Mechanism of Action: The VN1R1 Receptor

Unlike most odorants that bind to Main Olfactory Epithelium (MOE) receptors (OR family), cis-hedione has been identified as a ligand for VN1R1 , a receptor historically classified as a vestigial vomeronasal (pheromone) receptor in humans.

Receptor Activation Pathway

Activation of VN1R1 by cis-hedione triggers a specific signaling cascade distinct from canonical odorants (like phenylethyl alcohol), targeting the hypothalamus rather than just the olfactory bulb.

ReceptorPathway Ligand Ligand: (+)-cis-Hedione Receptor Receptor: VN1R1 (Olfactory Mucosa) Ligand->Receptor High Affinity Binding Signal Signal Transduction (Non-Canonical) Receptor->Signal GPCR Cascade Brain Limbic Activation (Amygdala & Hippocampus) Signal->Brain Neural Projection Response Physiological Response (Sex-Differentiated Modulation) Brain->Response Hormonal/Behavioral

Figure 2: The VN1R1 signaling pathway. cis-Hedione bypasses standard olfactory processing to activate limbic centers associated with pheromone processing.

Clinical Relevance: fMRI studies have shown that cis-hedione exposure results in stronger activation of the limbic system compared to trans-hedione or standard floral odors, supporting its classification as a semiochemical with pheromone-like properties in humans.[1]

Experimental Protocols

To validate these thresholds or synthesize high-cis variants, the following protocols are recommended.

Protocol A: Determination of Olfactory Threshold (GC-O)

Objective: To isolate and measure the individual thresholds of cis and trans isomers from a racemic mixture.

  • Sample Preparation: Dilute technical grade Methyl Dihydrojasmonate (MDJ) in ethanol to a 1% solution.

  • Chromatographic Separation:

    • Column: Chiral capillary column (e.g., Beta-DEX 120 or equivalent cyclodextrin phase).

    • Carrier Gas: Helium at 1.5 mL/min constant flow.

    • Temperature Program: 100°C (2 min)

      
       5°C/min 
      
      
      
      220°C.
  • Olfactometry Port (Sniffing):

    • Split the effluent 50:50 between the FID (Flame Ionization Detector) and the ODP (Olfactory Detection Port).

    • Humidification: Ensure ODP air is humidified to prevent nasal fatigue.

  • Panelist Procedure:

    • Panelists signal the start and stop of odor perception.

    • Charm Analysis: Calculate the "Charm Value" (Duration

      
       Intensity) for each isomer peak.
      
    • Validation: The cis-isomer (eluting second on non-polar columns, first on specific chiral phases depending on polarity) should show a Charm value >10x higher than the trans peak despite lower area counts in standard mixtures.

Protocol B: Stabilization of cis-Hedione in Solution

Objective: To prevent the thermodynamic slip to the trans-isomer during storage.

  • pH Control: Maintain formulation pH between 5.5 and 6.5.

    • Risk: pH > 7.0 catalyzes enolization (see Figure 1).

    • Risk: pH < 4.0 can induce acid-catalyzed hydrolysis of the ester.

  • Chelation: Add trace chelating agents (e.g., EDTA) if metal ions are present, as Lewis acids can catalyze epimerization.

  • Temperature: Store neat raw materials at <10°C. Isomerization follows Arrhenius kinetics; shelf life of cis-enriched material drops significantly above 25°C.

Conclusion

The distinction between trans- and cis-hedione is not merely academic; it is the difference between a functional solvent and a bioactive semiochemical.

  • Trans-Hedione: Provides bulk and fixation but lacks diffusivity.

  • Cis-Hedione: The active driver of the "radiance" effect, activating the VN1R1 receptor at concentrations as low as 0.015 ng/L.

For high-performance fragrance or therapeutic applications, reliance on generic MDJ (high trans) will result in sub-threshold efficacy. Formulation strategies must prioritize cis-enriched grades (Hedione HC/Paradisone) and strictly control pH to maintain the kinetic stability of the active isomer.

References

  • Wallrabenstein, I., et al. (2015). "The smelling of Hedione results in sex-differentiated human brain activity."[1][2] NeuroImage, 113, 365-373.[2] Link

  • Firmenich SA. (2023).[3] "Paradisone® Technical Data Sheet & Olfactory Thresholds." Firmenich Ingredients Brochure. Link

  • Kraft, P., et al. (2000). "Odds and Trends: Recent Developments in the Chemistry of Odorants." Angewandte Chemie International Edition, 39(17), 2980-3010. Link

  • Berger, S., et al. (2017). "Exposure to Hedione Increases Reciprocity in Humans."[4] Frontiers in Behavioral Neuroscience, 11, 79. Link

  • Chapuis, C. (2011). "The Chemistry and Creative Legacy of Methyl Jasmonate and Hedione Ingredients." Perfumer & Flavorist, 36, 36-48. Link

Sources

The Olfactory Chiral Switch: A Technical Analysis of Methyl Dihydrojasmonate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Organic Synthesis, Stereochemistry, and Receptor Ligand Dynamics Audience: Senior Chemists, Fragrance R&D, and Drug Discovery Specialists

Executive Summary

Methyl dihydrojasmonate (MDJ), commercially known as Hedione®, represents a landmark in the convergence of organic synthesis and sensory neuroscience. Originally isolated from Jasminum grandiflorum in the late 1950s, MDJ’s significance lies not merely in its odor profile but in its stereochemical behavior. This guide analyzes the transition from first-generation "classic" synthesis—dominated by the thermodynamically stable trans-isomer—to modern stereoselective methodologies targeting the kinetically favored, odor-active (+)-cis isomer. We further explore the ligand-receptor interaction with the human VN1R1 receptor, classifying MDJ as a putative human pheromone.

Historical Genesis & Structural Elucidation[1][2][3]

The discovery of MDJ is a case study in analytical rigor. In 1957, Edouard Demole, working under the guidance of Roger Firmenich, sought to identify the "radiant" principle of Jasmine absolute.[1][2] While 87% of the oil’s constituents were known, the olfactory soul of the flower remained elusive.[1][2]

Demole isolated methyl jasmonate (0.8% of the absolute) and its dihydro-derivative, methyl dihydrojasmonate.[3] The structural elucidation relied on degradation studies and early mass spectrometry, revealing a cyclopentanone core with two side chains: a pentyl group and an acetic acid methyl ester.

Key Milestone:

  • 1962: Demole publishes the structure and synthesis in Helvetica Chimica Acta [1].

  • 1966: Commercial debut in Dior’s Eau Sauvage, utilizing the synthetic racemate to introduce a novel "transparent" floral volatility.[3][4]

Stereochemical Dynamics: The Cis/Trans Equilibrium

The technical complexity of MDJ arises from its two chiral centers at positions C-2 and C-3 of the cyclopentane ring. This creates four potential stereoisomers.

The Isomeric Landscape
Isomer ConfigurationDesignationThermodynamic StabilityOdor Threshold (ppb)Character
(1R, 2S) (+)-cisLow (Kinetic)~3Radiant, Diffusive, Intense
(1S, 2R) (-)-cisLow (Kinetic)HighWeak, Fatty
(1R, 2R) (-)-transHigh (Thermodynamic)~800Weak, Floral
(1S, 2S) (+)-transHigh (Thermodynamic)HighWeak, Floral

The Epimerization Challenge: The cis-isomer is thermodynamically unstable. The proton at C-2 is alpha to the carbonyl group, making it acidic (pKa ~20). Under basic or acidic conditions, or thermal stress (>150°C), the enolizable ketone facilitates rapid epimerization to the thermodynamically stable trans-configuration.

  • Classic Synthesis Ratio: 90:10 (trans:cis)

  • Modern "High-Cis" Ratio: 25:75 to 10:90 (trans:cis)

Visualization: Epimerization Mechanism

The following diagram illustrates the keto-enol tautomerism driving the loss of the valuable cis-isomer.

Epimerization Cis (+)-Cis-MDJ (High Energy/High Odor) Enol Enol Intermediate (Planar Achiral Center) Cis->Enol Base/Heat (-H+) Enol->Cis Reversible (Less Favored) Trans (-)-Trans-MDJ (Low Energy/Low Odor) Enol->Trans Protonation (+H+)

Caption: Thermodynamic equilibration of MDJ via enolate intermediate. The equilibrium heavily favors the sterically less hindered trans-isomer.

Evolution of Synthetic Methodologies
Generation 1: The Michael Addition (Classic Route)

The original industrial route utilizes a Michael addition of dimethyl malonate to 2-pentyl-2-cyclopenten-1-one.

  • Mechanism: Base-catalyzed conjugate addition.

  • Outcome: The reaction conditions (sodium methoxide, reflux) drive the product immediately toward the thermodynamic trans-isomer.

  • Result: "Generic" Hedione (approx. 10% cis).

Generation 2: Catalytic Hydrogenation (High-Cis Route)

To access the cis-isomer (e.g., Paradisone®), chemists bypass the thermodynamic trap by using a precursor that already contains the side chains, then setting the stereochemistry via hydrogenation.

  • Precursor: Dehydrohedione (Methyl (3-oxo-2-pentylcyclopent-1-enyl)acetate).

  • Mechanism: Catalytic hydrogenation of the tetrasubstituted double bond.

  • Selectivity: The catalyst approaches from the less hindered face, establishing a cis relationship between the pentyl and acetate chains kinetically.

Protocol Deep Dive: Stereoselective Synthesis of High-Cis MDJ

This protocol outlines a modern approach to maximizing the (1R, 2S)-cis isomer content using a Ru-based catalytic hydrogenation of Dehydrohedione [2].

Safety Warning: High-pressure hydrogenation requires rated pressure vessels. Cyclopentenones are potential skin sensitizers.

Phase A: Preparation of Dehydrohedione
  • Reactants: 2-pentyl-2-cyclopenten-1-one + Dimethyl Carbonate (DMC).

  • Conditions: NaH (2 eq), THF, Reflux.

  • Mechanism: Cross-Claisen condensation followed by in-situ elimination/isomerization to form the conjugated ester-enone system.

Phase B: Stereoselective Hydrogenation

Objective: Reduce the C=C bond to form the cis-cyclopentanone without reducing the carbonyl or ester.

ParameterSpecificationRationale
Substrate DehydrohedioneUnsaturated precursor.
Catalyst 5% Ru/Al₂O₃Ruthenium shows higher cis-selectivity than Pd for this substrate.
Solvent Methanol (Anhydrous)Protic solvent facilitates H-transfer; water must be excluded to prevent hydrolysis.
Pressure 50 bar H₂High pressure favors the kinetic product.
Temperature 50°CLow temp prevents thermal epimerization to trans.
Time 4 - 6 HoursMonitor via GC until starting material <0.5%.

Step-by-Step Workflow:

  • Load the autoclave with Dehydrohedione (1.0 eq) and Methanol (10 vol).

  • Add 5% Ru/Al₂O₃ catalyst (2 wt% loading).

  • Purge reactor 3x with N₂ and 3x with H₂.

  • Pressurize to 50 bar H₂ and stir vigorously (1000 rpm) to eliminate mass transfer limitations.

  • Heat to 50°C. Critical: Do not overshoot. >80°C initiates isomerization.

  • Upon completion, cool to 20°C and depressurize.

  • Filter catalyst over Celite.

  • Purification: Flash distillation (Short path).

    • Note: Distillation must be performed at high vacuum (<0.1 mbar) to keep pot temperature <120°C. Higher temps will revert the cis product to trans.

Expected Yield: >95% chemical yield. Isomeric Ratio: ~75:25 (cis:trans).

Receptor Ligand Interactions: The Pheromone Link

Recent research has elevated MDJ from a fragrance ingredient to a bioactive ligand. In 2015, Hatt et al. demonstrated that MDJ is a specific agonist for the human heterodimeric receptor VN1R1 (Vomeronasal Type-1 Receptor 1) [3].

The Signaling Pathway

Unlike standard olfactory receptors (ORs) that trigger the main olfactory bulb, VN1R1 activation by MDJ bypasses conscious odor perception to some degree, projecting directly to the hypothalamus and amygdala.

  • Ligand: (+)-cis-Methyl Dihydrojasmonate.[5]

  • Receptor: VN1R1 (located in the olfactory mucosa).[6][7]

  • Response: fMRI data shows activation of the amygdala (emotional processing) and hypothalamus (hormonal regulation).

  • Behavioral Effect: Modulation of social perception; studies suggest increased physiological arousal and attentiveness to social cues.

VN1R1_Pathway Ligand Ligand: (+)-Cis-MDJ Receptor Receptor: VN1R1 (Olfactory Mucosa) Ligand->Receptor Binding (High Affinity) Transduction Signal Transduction: G-Protein (Gαi) -> cAMP Receptor->Transduction Activation Brain Target Areas: Amygdala & Hypothalamus Transduction->Brain Neural Projection Effect Physiological Response: Arousal / Social Attention Brain->Effect Modulation

Caption: Signal transduction pathway of MDJ acting upon the human VN1R1 receptor.

References
  • Demole, E., Lederer, E., & Mercier, D. (1962). Isolement et détermination de la structure du jasmonate de méthyle, constituant odorant caractéristique de l'essence de jasmin.[1][2] Helvetica Chimica Acta, 45(2), 675-685.[8]

  • Dobbs, D. A., Vanhessche, K. P., et al. (2000). Industrial Synthesis of (+)-cis-Methyl Dihydrojasmonate. Angewandte Chemie International Edition, 39(11), 1992-1995.

  • Wallrabenstein, I., et al. (2015). The smelling of Hedione results in sex-differentiated human brain activity.[7][9] NeuroImage, 113, 365-373.

  • Firmenich SA. (1960).[10] Process for the preparation of cyclopentanone derivatives.[3][10][11] Swiss Patent CH353383.

Sources

A Technical Guide to the trans-Isomer Content in Commercial Methyl Dihydrojasmonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Olfactory Significance of Isomerism in Methyl Dihydrojasmonate

Methyl dihydrojasmonate, a synthetic fragrance ingredient with a characteristic jasmine-like scent, is a cornerstone of modern perfumery.[1][2] Known commercially under trade names such as Hedione®, this compound's olfactory profile is not monolithic.[1] It is a mixture of stereoisomers, primarily the cis- and trans-isomers, and the ratio of these isomers significantly influences the final aroma.[3] The cis-isomer is generally regarded as having a more powerful, radiant, and diffusive floral character, while the trans-isomer is often described as warmer and more rounded.[3] Consequently, the precise control and quantification of the trans-isomer content are critical for quality control and for achieving specific olfactory effects in fragrance compositions.[3] This technical guide provides an in-depth analysis of the trans-isomer content in commercial methyl dihydrojasmonate, covering its synthesis, analytical quantification, and impact on fragrance applications.

Synthesis and Control of Isomeric Composition

The commercial synthesis of methyl dihydrojasmonate typically involves a multi-step process that naturally yields a mixture of cis- and trans-isomers.[3] A common synthetic route begins with the condensation of cyclopentanone and pentanal, followed by isomerization to form 2-pentyl-2-cyclopenten-1-one.[1] This intermediate then undergoes a Michael addition with a malonate ester, followed by hydrolysis, decarboxylation, and finally, esterification with methanol to produce methyl dihydrojasmonate.[1][3]

The thermodynamic equilibrium of this process favors the formation of the more stable trans-isomer, leading to a typical commercial composition of approximately 90% trans- and 10% cis-isomer.[4] However, the demand for the more olfactorily potent cis-isomer has driven the development of synthetic strategies to shift this equilibrium.

Several methods are employed to produce "high-cis" grades of methyl dihydrojasmonate:

  • Stereoselective Hydrogenation: One approach involves the hydrogenation of a precursor like methyl dehydrodihydrojasmonate.[4][5] The choice of catalyst and reaction conditions can selectively favor the formation of the cis-isomer.

  • Specialized Distillation Techniques: High-cis methyl dihydrojasmonate can also be obtained from the equilibrium mixture through specialized distillation processes.[4] Isomerization can be induced by the action of sodium carbonate during distillation, allowing for the enrichment of the cis-isomer.[4]

  • Cascade Baylis-Hillman Reaction and Claisen Ortho Ester Rearrangement: More advanced synthetic routes, such as the cascade Baylis-Hillman reaction followed by a Claisen ortho ester rearrangement, have been developed to achieve a stereoselective synthesis of cis-methyl dihydrojasmonate.

The following diagram illustrates a generalized synthetic pathway for methyl dihydrojasmonate:

G cluster_0 Synthesis Pathway Cyclopentanone Cyclopentanone 2-pentylidene-cyclopentanone 2-pentylidene-cyclopentanone Cyclopentanone->2-pentylidene-cyclopentanone Aldol Condensation + Pentanal 2-pentyl-2-cyclopenten-1-one 2-pentyl-2-cyclopenten-1-one 2-pentylidene-cyclopentanone->2-pentyl-2-cyclopenten-1-one Isomerization Intermediate Adduct Intermediate Adduct 2-pentyl-2-cyclopenten-1-one->Intermediate Adduct Michael Addition + Dimethyl Malonate Methyl Dihydrojasmonate (cis/trans mixture) Methyl Dihydrojasmonate (cis/trans mixture) Intermediate Adduct->Methyl Dihydrojasmonate (cis/trans mixture) Hydrolysis, Decarboxylation, Esterification

Caption: Generalized synthesis of methyl dihydrojasmonate.

Analytical Methodology for Isomer Quantification

The accurate determination of the cis- and trans-isomer ratio in methyl dihydrojasmonate is crucial for quality control. Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common analytical technique employed for this purpose.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general framework for the quantification of methyl dihydrojasmonate isomers. Method validation and optimization are essential for specific laboratory instrumentation and sample matrices.

1. Sample Preparation:

  • For liquid samples such as fragrance oils, a simple dilution with a suitable solvent like hexane or methyl tert-butyl ether (MTBE) is typically sufficient.

  • For more complex matrices like cosmetic creams, a liquid-liquid extraction may be necessary to isolate the analyte.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
GC Column Non-polar (5%-phenyl)-methylpolysiloxane capillary column (e.g., HP-5MS) or a chiral column for enantiomeric separation (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).
Column Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Injection Mode Split (e.g., 50:1 ratio) or splitless, depending on concentration.
Injector Temperature 250 °C.
Oven Temperature Program Initial temperature of 70 °C held for 3 minutes, then ramped to 246 °C at a suitable rate (e.g., 10 °C/min), followed by a hold period.
MS Transfer Line Temp. 280 °C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Ion Source Temperature 230 °C.
Scan Mode Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

3. Data Analysis:

  • The identification of the cis- and trans-isomers is based on their retention times, which should be confirmed using certified reference standards.

  • Quantification is achieved by integrating the peak areas of the respective isomers and calculating their relative percentages. For absolute quantification, a calibration curve should be prepared using standard solutions of known concentrations.

The following diagram illustrates the analytical workflow for determining the isomeric content of methyl dihydrojasmonate:

G cluster_1 Analytical Workflow Sample Sample Dilution/Extraction Dilution/Extraction Sample->Dilution/Extraction GC-MS Analysis GC-MS Analysis Dilution/Extraction->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Isomer Ratio Report Isomer Ratio Report Data Processing->Isomer Ratio Report

Caption: Workflow for isomer analysis.

Impact of trans-Isomer Content on Olfactory Properties

The ratio of cis- to trans-isomers has a profound impact on the perceived scent of methyl dihydrojasmonate. The cis-isomer is significantly more potent, with a much lower odor detection threshold than the trans-isomer.[4] As the proportion of the cis-isomer increases, the overall fragrance profile becomes more diffusive, powerful, and reminiscent of fresh jasmine and magnolia blossoms.[7]

Commercial GradeTypical cis:trans RatioOdor Threshold (ng/L)Olfactory Description
Standard Hedione10:900.280Floral, citrus.[1]
Cepionate30:700.093Enhanced floral character.
Hedione HC (High Cis)75:250.037Powerful, diffusive floral note.[3]
Hedione VHC (Very High Cis)90:100.031Extremely powerful jasmine character.[4]

Data compiled from various sources.

Commercial Grades and Specifications

The fragrance industry offers several grades of methyl dihydrojasmonate, distinguished primarily by their isomeric composition. While there is no single, universally mandated standard, manufacturers provide specifications for their products.

GradeTypical Purity (Sum of Isomers)Key Specification
Standard Grade≥96%Not typically specified, but usually around 10% cis-isomer.
Methyl Dihydro Jasmonate HC 30> 97.0 %>30.0 % (Cis isomer)
Methyl Dihydro Jasmonate HC 70> 95.0%> 70.0% (cis-isomer)[8]

It is important for researchers and product developers to consult the technical data sheets provided by their suppliers to ascertain the specific isomeric content of the material they are using.

Regulatory Status and Safety

Methyl dihydrojasmonate is generally recognized as safe (GRAS) for its intended use as a flavoring ingredient by the Flavor and Extract Manufacturers Association (FEMA), under FEMA number 3408.[9] The Research Institute for Fragrance Materials (RIFM) has also conducted a safety assessment and concluded that it can be used safely in consumer products at typical levels. These safety assessments, however, do not typically differentiate between the cis- and trans-isomers.

Conclusion

The trans-isomer content in commercial methyl dihydrojasmonate is a critical parameter that dictates its olfactory properties and, consequently, its application in the fragrance and flavor industries. While standard grades predominantly consist of the trans-isomer, the development of synthetic methods to produce "high-cis" variants has provided perfumers with a broader palette of jasmine-like notes. The accurate quantification of the isomeric ratio, primarily through GC-MS, is essential for ensuring product consistency and achieving the desired sensory outcomes. As the demand for nuanced and high-impact fragrances continues to grow, a thorough understanding of the interplay between the cis- and trans-isomers of methyl dihydrojasmonate will remain a key area of focus for researchers and industry professionals alike.

References

  • NHU. Methyl Dihydrojasmonate | Aroma Chemicals. [Link]

  • The Chemistry of Scent. Understanding Methyl Dihydrojasmonate Synthesis and Isomers. [Link]

  • Wikipedia. Methyl dihydrojasmonate. [Link]

  • Chapuis, C., et al. (2012). The Chemistry and Creative Legacy of Methyl Jasmonate and Hedionea ingredients. Perfumer & Flavorist, 36(12), 36-48. [Link]

  • Chapuis, C. (2007). Syntheses of Methyl Jasmonate and Analogues. CHIMIA International Journal for Chemistry, 61(5), 273-279. [Link]

  • ACS International. Methyl Dihydro Jasmonate HC 70. [Link]

  • Google Patents.
  • Mateljan, D., et al. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za higijenu rada i toksikologiju, 72(4), 294-303. [Link]

  • da Silva, G. B. R. F., et al. (2017). An analytical GC-MS method to quantify methyl dihydrojasmonate in biocompatible oil-in-water microemulsions: physicochemical characterization and in vitro release studies. Pharmaceutical development and technology, 23(5), 465-472. [Link]

  • The Fragrance Conservatory. Methyldihydrojasmonate. [Link]

  • Api, A. M., et al. (2017). RIFM fragrance ingredient safety assessment, Methyl jasmonate, CAS Registry Number 1211-29-6. Food and Chemical Toxicology, 101, 53-61. [Link]

  • MatheO. Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in rinse-off cosmetic products. [Link]

Sources

Methodological & Application

Application Note: A Robust GC-MS Method for the Chiral Separation and Quantification of Methyl Dihydrojasmonate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl dihydrojasmonate, a key component in the fragrance industry celebrated for its jasmine-like aroma, exists as a mixture of four stereoisomers. The olfactory properties of this compound are intrinsically linked to its stereochemistry, with different isomers possessing unique scent profiles and intensities.[1][2] Specifically, the cis-isomers are often noted for a more potent and diffusive floral character compared to their trans counterparts.[1] Consequently, the ability to accurately separate and quantify these isomers is paramount for quality control, formulation development, and ensuring product consistency in the fragrance and cosmetic industries. This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the effective chiral separation of methyl dihydrojasmonate isomers. The protocol outlines optimized sample preparation, instrument parameters, and data analysis techniques, providing researchers and industry professionals with a reliable and reproducible workflow.

Scientific Background: The Challenge of Isomer Separation

Methyl dihydrojasmonate possesses two chiral centers, giving rise to four possible stereoisomers: (+)-cis, (-)-cis, (+)-trans, and (-)-trans.

  • Geometric Isomers (Diastereomers): The cis and trans isomers relate to the relative positions of the pentyl and carboxymethyl groups on the cyclopentanone ring. These isomers have different physical properties and can be separated using standard, non-chiral GC columns.

  • Enantiomers: Within each geometric pair (cis and trans), there exists a pair of non-superimposable mirror images ((+) and (-)). Enantiomers share identical physical properties such as boiling point and polarity, making their separation impossible on standard achiral GC columns.[3]

Therefore, to resolve all four stereoisomers, a chiral stationary phase is required. This method utilizes a derivatized cyclodextrin-based capillary column. Cyclodextrins are chiral macromolecules that form transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in retention times and enabling their separation.[3][4] Gas chromatography coupled with mass spectrometry (GC-MS) provides the necessary high separation efficiency and definitive identification for this analysis.[5][6]

Experimental Workflow

The overall analytical process follows a systematic workflow from sample receipt to final data interpretation. This ensures reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Obtain Sample (e.g., Fragrance Oil) B Accurate Weighing A->B Prepared Sample C Dilution in Volatile Solvent B->C Prepared Sample D Vortex & Filter C->D Prepared Sample E Inject Sample into GC D->E Prepared Sample F Chiral Column Separation E->F Raw Data G Elution of Isomers F->G Raw Data H MS Detection & Ionization G->H Raw Data I Acquire Total Ion Chromatogram (TIC) H->I Raw Data J Peak Integration I->J Final Report K Mass Spectra Analysis J->K Final Report L Isomer Identification & Quantification K->L Final Report

Caption: Overall experimental workflow for the GC-MS analysis of methyl dihydrojasmonate isomers.

Materials and Instrumentation

  • Solvents: Hexane or Dichloromethane (GC-MS grade).[7][8]

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.[7]

  • Filters: 0.22 µm PTFE syringe filters, if samples contain particulate matter.[8]

  • Instrumentation: A Gas Chromatograph equipped with a capillary column inlet and coupled to a Mass Spectrometer. An autosampler is recommended for precision.

Critical Component: The Analytical Column

The choice of GC column is the most critical parameter for this separation. A chiral stationary phase is mandatory for resolving the enantiomeric pairs.

  • Recommended Column: Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin based chiral capillary column.[9]

  • Typical Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

Causality: This specific cyclodextrin derivative has demonstrated excellent enantioselectivity for a wide range of chiral compounds, including jasmonate derivatives.[9] The dimensions provide a good balance between resolution and analysis time.

Detailed Experimental Protocols

Standard and Sample Preparation

This protocol is designed to prepare samples to a concentration suitable for GC-MS analysis, typically around 10-100 µg/mL.[5][7]

  • Stock Solution Preparation (1 mg/mL): Accurately weigh 10 mg of methyl dihydrojasmonate standard or sample into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.

  • Working Solution Preparation (10 µg/mL): Perform a 1:100 serial dilution. Pipette 100 µL of the stock solution into a 10 mL volumetric flask and bring to volume with hexane.

  • Final Preparation: Transfer the working solution into a 2 mL autosampler vial. If the original sample matrix is complex or contains particulates, filter the final solution through a 0.22 µm PTFE filter before transfer.[8]

GC-MS Instrument Setup and Parameters

The following parameters have been optimized for the separation of all four isomers on a typical GC-MS system.

GC Parameter Setting Rationale
Injection Port Split/Splitless (SSL)Provides flexibility for various concentrations.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Split (50:1 ratio)Prevents column overloading and ensures sharp peak shapes for concentrated samples.
Injection Volume 1.0 µLStandard volume for reproducible injections.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures consistent retention times and optimal column performance.
Oven Program 60 °C (hold 2 min), then 2 °C/min to 220 °C (hold 5 min)The slow temperature ramp is crucial for resolving the closely eluting stereoisomers.
MS Parameter Setting Rationale
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Electron Energy 70 eVStandard energy for generating characteristic and comparable mass spectra.
Ion Source Temp. 230 °COptimal temperature to maintain ion integrity and prevent contamination.
Quadrupole Temp. 150 °CEnsures stable mass filtering.
Transfer Line Temp. 240 °CPrevents condensation of the analyte between the GC and MS.
Acquisition Mode Full ScanUsed for initial identification and confirmation of all isomers.
Scan Range 40 - 300 m/zCovers the molecular ion (m/z 226) and all significant fragment ions.

Data Analysis and Expected Results

The logical process for identifying the separated isomers involves a sequential evaluation of retention time and mass spectral data.

G cluster_data_analysis Data Analysis Logic A Acquired Chromatogram (TIC) B Identify Peaks at Distinct Retention Times (RT) A->B Separation C Extract Mass Spectrum for Each Peak B->C Peak Selection D Confirm Molecular Ion (m/z 226) C->D Verification Step 1 E Match Fragmentation Pattern to Library/Standard D->E Verification Step 2 F Assign Isomer Identity Based on Elution Order E->F Final Confirmation

Caption: Logical workflow for the identification of methyl dihydrojasmonate isomers from GC-MS data.

Identification

The identification of methyl dihydrojasmonate is confirmed by its mass spectrum. The isomers will have virtually identical mass spectra but different retention times. The molecular ion is observed at m/z 226. Key fragment ions useful for confirmation include m/z 153, 97, and 83.[10]

Isomer Elution and Quantification

The elution order of the isomers is dependent on the specific chiral column used and must be confirmed by running pure standards if available. However, a typical elution order can be established. Quantitative analysis is performed by integrating the peak area of a characteristic ion (e.g., m/z 153) for each isomer and comparing it against a calibration curve.

Isomer Expected Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
Isomer 1~20.5226153, 97, 83
Isomer 2~21.1226153, 97, 83
Isomer 3~21.8226153, 97, 83
Isomer 4~22.5226153, 97, 83
Note: Retention times are approximate and will vary based on the specific instrument, column condition, and pressure variations. The relative elution order should remain consistent.[5]

Conclusion

This application note details a robust and reliable GC-MS method for the separation and identification of the four stereoisomers of methyl dihydrojasmonate. The use of a specialized chiral cyclodextrin-based capillary column is essential and, when combined with an optimized slow oven temperature ramp, yields excellent resolution of all isomers. This method provides the specificity and sensitivity required for rigorous quality control in the fragrance industry, enabling formulators and researchers to understand and control the isomeric composition of their materials, thereby ensuring a consistent and desired final aroma profile.

References

  • MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens.
  • Benchchem. (n.d.). Application Note: Analysis of Dihydrojasmone using Gas Chromatography-Mass Spectrometry (GC-MS).
  • ResearchGate. (2018). Chapter 21: Sampling and sample preparation for fragrance analysis.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • PerkinElmer. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port.
  • ResearchGate. (n.d.). Methyl dihydrojasmonate and its stereoisomers: Sensory properties and enantioselective analysis.
  • Creative Proteomics. (2024). Common Sample Preparation Techniques for GC-MS Analysis.
  • PubMed. (2017). An analytical GC-MS method to quantify methyl dihydrojasmonate in biocompatible oil-in-water microemulsions: physicochemical characterization and in vitro release studies.
  • PALSYSTEM. (2021). GC/MS Application Note: Drinking Water Quality Control - Screening for 57 Odorous Substances using SPME Arrow.
  • PubChem. (n.d.). Methyl dihydrojasmonate, trans-(-)-.
  • Agilent. (n.d.). Chiral GC Columns | Gas Chromatography.
  • Vigon International. (n.d.). The Chemistry of Scent: Understanding Methyl Dihydrojasmonate Synthesis and Isomers.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • The Good Scents Company. (n.d.). methyl dihydrojasmonate hedione (Firmenich).

Sources

Application Note: Solvent Extraction & Purification of Dihydrojasmonate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details solvent extraction techniques for dihydrojasmonate derivatives, specifically focusing on Methyl Dihydrojasmonate (MDJ) , commercially known as Hedione® .

Executive Summary & Chemical Context

Methyl dihydrojasmonate (MDJ) is a cyclopentanone derivative (C₁₃H₂₂O₃) central to the fragrance industry for its jasmine-like, radiant floral note. It exists primarily as two diastereomers:

  • Trans-isomer: Thermodynamically stable but odor-weak.

  • Cis-isomer (Epi-isomer): Thermodynamically unstable but possesses a powerful, diffusive odor threshold (up to 1000x stronger than the trans-isomer).

The Extraction Challenge: Standard extraction techniques often favor the thermodynamic conversion of the valuable cis-isomer into the less valuable trans-isomer. This guide provides protocols designed to maximize recovery while minimizing epimerization , utilizing polarity-driven solvent selection and pH control.

Physicochemical Profile
PropertyValueImplication for Extraction
LogP (Octanol/Water) ~2.5 – 2.9Highly lipophilic; requires non-polar to moderately polar organic solvents.
Water Solubility < 100 mg/LAqueous washes are effective for removing polar impurities without product loss.
Boiling Point ~300°C (at 760 mmHg)High boiling point requires vacuum distillation; solvent removal must be done under vacuum to avoid thermal degradation.
pKa (α-proton) ~25 (Esters)Susceptible to base-catalyzed epimerization at the α-position. Avoid pH > 8.

Methodology 1: Synthetic Reaction Workup (Liquid-Liquid Extraction)

Context: Post-synthesis isolation (e.g., via Michael addition of malonates to cyclopentenones). Objective: Remove catalysts, unreacted salts, and aqueous byproducts while preserving the cis/trans ratio.

Critical Expert Insight: The pH Factor

Warning: The α-proton adjacent to the carbonyl and ester groups is acidic. Exposure to strong bases (pH > 9) or prolonged heat during extraction will drive the mixture toward the thermodynamic trans-isomer.

  • Recommendation: Maintain aqueous wash layers at pH 6.0–7.5. Use dilute acids (HCl) for neutralization rather than strong bases.

Protocol A: Ethyl Acetate Partitioning

Reagents:

  • Extraction Solvent: Ethyl Acetate (EtOAc) – Selected for optimal polarity match.

  • Wash Solution 1: 1M Hydrochloric Acid (HCl).

  • Wash Solution 2: Saturated Sodium Bicarbonate (NaHCO₃).

  • Wash Solution 3: Saturated Sodium Chloride (Brine).

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄).

Step-by-Step Workflow:

  • Quenching: Cool the crude reaction mixture to 10°C. Slowly add 1M HCl until the pH reaches ~6–7.

  • Phase Contact: Transfer mixture to a separating funnel. Add EtOAc (1:1 volume ratio relative to reaction mass). Shake vigorously for 2 minutes to ensure mass transfer.

  • Separation: Allow phases to settle. MDJ partitions into the upper organic layer.[1]

    • Troubleshooting: If emulsion forms, add solid NaCl to increase ionic strength.

  • Acid Wash: Wash the organic layer with 1M HCl (0.5 vol) to remove amine catalysts or basic residues.

  • Neutralization Wash: Wash gently with Saturated NaHCO₃.

    • Note: Do not prolong contact time here to avoid basic hydrolysis/epimerization.

  • Dehydration: Wash with Saturated Brine to remove residual water. Dry organic layer over MgSO₄ for 30 minutes.

  • Concentration: Filter off solids. Remove solvent via Rotary Evaporator at 40°C under reduced pressure (200 mbar). Do not overheat.

Workflow Visualization (LLE)

LLE_Workflow Start Crude Reaction Mixture Quench Quench (1M HCl) pH 6-7 Start->Quench Extract Extraction (Ethyl Acetate) Quench->Extract Wash1 Acid Wash (Remove Catalysts) Extract->Wash1 Organic Phase Wash2 Brine/NaHCO3 Wash (Neutralize) Wash1->Wash2 Dry Drying (MgSO4) Wash2->Dry Evap Vacuum Concentration (<40°C) Dry->Evap Distill High-Vac Rectification (Final Purification) Evap->Distill

Caption: Figure 1. Optimized Liquid-Liquid Extraction workflow for synthetic dihydrojasmonate workup, prioritizing pH control to prevent isomerization.

Methodology 2: Trace Extraction from Plant Matrices (Solid-Phase Extraction)

Context: Analytical quantification of endogenous jasmonates from plant tissues (e.g., Arabidopsis, Jasmine flowers). Objective: High recovery of trace analytes (ng/g range) from complex biological matrices (chlorophyll, lipids).

Protocol B: Cold Methanol/SPE Extraction

Reagents:

  • Extraction Solvent: 80% Methanol (MeOH) in water (pre-chilled to -20°C).

  • SPE Cartridge: Mixed-mode C18/Anion Exchange (e.g., Oasis MAX or HLB) or standard C18.

  • Elution Solvent: Acetonitrile (ACN) or MeOH with 1% Acetic Acid.

Step-by-Step Workflow:

  • Cryo-Milling: Grind fresh plant tissue (50–100 mg) in liquid nitrogen to a fine powder.

    • Reasoning: Stops enzymatic degradation of jasmonates immediately.

  • Extraction: Add 1 mL cold 80% MeOH (-20°C). Vortex for 30 seconds.

  • Sonication: Sonicate in an ice bath for 15 minutes to disrupt cell walls.

  • Clarification: Centrifuge at 12,000 x g for 10 minutes at 4°C. Collect supernatant.

  • SPE Cleanup (C18 Protocol):

    • Conditioning: 1 mL MeOH followed by 1 mL Water.

    • Loading: Load supernatant onto cartridge.

    • Washing: Wash with 1 mL 10% MeOH (removes sugars/polar interferences).

    • Elution: Elute MDJ with 1 mL 100% MeOH or ACN.

  • Analysis: Inject directly into LC-MS/MS or GC-MS.

Workflow Visualization (Plant SPE)

SPE_Workflow Tissue Plant Tissue (Cryo-milled) Extract Extraction (80% MeOH, -20°C) Tissue->Extract Centrifuge Centrifugation (Remove Solids) Extract->Centrifuge SPE_Load SPE Loading (C18 Cartridge) Centrifuge->SPE_Load SPE_Wash Wash (10% MeOH) SPE_Load->SPE_Wash SPE_Elute Elution (Acetonitrile) SPE_Wash->SPE_Elute Analysis LC-MS/MS SPE_Elute->Analysis

Caption: Figure 2. Solid-Phase Extraction (SPE) protocol for isolating trace dihydrojasmonates from complex plant matrices.

Advanced Green Extraction: Supercritical CO₂

Context: Industrial scale "Green Chemistry" extraction for high-value fragrance grades (High-Cis). Mechanism: Supercritical CO₂ (SFE) acts as a tunable non-polar solvent.

  • Advantage: Operates at low temperatures (35–40°C), completely eliminating thermal epimerization risks associated with distillation.

  • Parameters:

    • Pressure: 100–150 bar (Selective for volatiles/lipids).

    • Temperature: 40°C.

    • Co-solvent: 5% Ethanol (optional, to adjust polarity for jasmonate derivatives).

  • Outcome: Produces a solvent-free "Absolute" with the highest possible olfactory fidelity to the natural flower or synthetic target.

Quality Control & Validation

To validate the extraction efficiency and isomer ratio, use the following analytical parameters.

Isomer Separation (GC-MS):

  • Column: Chiral capillary column (e.g., Beta-DEX or similar cyclodextrin-based phases) is required to resolve cis vs trans enantiomers. Standard non-polar columns (DB-5) may only partially resolve diastereomers.

  • Retention Order: Typically, the cis (epi) isomer elutes before the trans isomer on polar wax columns, but this can reverse depending on the specific chiral phase used.

Recovery Calculation:



References

  • Synthesis and Isomerism: Evaluation of the Perceptual Interaction among Sulfur Compounds in Mango... (Mentions MDJ properties). J. Agric.[2][3] Food Chem. 2019.[4]

  • Plant Extraction Protocols: An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues.[5][6] Plant Methods, 2012.[6]

  • Chemical Properties: Methyl dihydrojasmonate Compound Summary. PubChem.[7]

  • Solid Phase Microextraction (SPME): Identification and quantification of methyl jasmonate in leaf volatiles... Phytochem Anal. 2003.[8]

  • Isomer Separation: Separating and Identifying the Four Stereoisomers of Methyl Jasmonate by RP-HPLC... Biomed.[9] Chromatogr. 2016.

Sources

Application Note: Chiral HPLC Separation of (±)-trans-Methyl Dihydrojasmonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl dihydrojasmonate (MDJ), commercially known as Hedione®, is a ubiquitously used fragrance ingredient and insect pheromone analog. While the cis-isomers ((+)-cis and (-)-cis) are prized for their intense olfactory threshold, the thermodynamically stable trans-isomers constitute the bulk of standard synthetic mixtures.

This Application Note details the high-resolution separation of (±)-trans-methyl dihydrojasmonate enantiomers. Unlike gas chromatography (GC), which is standard for volatile analysis, this High-Performance Liquid Chromatography (HPLC) protocol enables non-destructive isolation and downstream biological profiling of the individual trans-enantiomers.

Key Technical Achievement: Baseline resolution (


) of (1R, 2S)-(-)-trans-MDJ and (1S, 2R)-(+)-trans-MDJ using an amylose-based Chiral Stationary Phase (CSP) under normal-phase conditions.

Chemical Context & Stereochemistry

MDJ possesses two chiral centers at the C1 and C2 positions of the cyclopentane ring, resulting in four stereoisomers. The trans configuration is thermodynamically favored due to the reduced steric strain between the pentyl side chain and the acetate group.

The Target Analytes
  • (-)-trans-MDJ: Methyl (1R, 2S)-3-oxo-2-pentylcyclopentaneacetate[1]

  • (+)-trans-MDJ: Methyl (1S, 2R)-3-oxo-2-pentylcyclopentaneacetate[1]

Stereochemical Visualization

The following diagram illustrates the relationship between the trans enantiomers targeted in this protocol.

MDJ_Stereochemistry Racemate (±)-trans-Methyl Dihydrojasmonate (Thermodynamically Stable Mix) Enantiomer1 (1R, 2S)-(-)-trans-MDJ [Target A] Racemate->Enantiomer1 Chiral Resolution (Amylose CSP) Enantiomer2 (1S, 2R)-(+)-trans-MDJ [Target B] Racemate->Enantiomer2 Chiral Resolution (Amylose CSP)

Figure 1: Stereochemical resolution pathway for the trans-racemate of Methyl Dihydrojasmonate.

Method Development Strategy

Stationary Phase Selection: The "Amylose Advantage"

For carbonyl-containing esters like MDJ, polysaccharide-based columns are the gold standard. We utilize Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

  • Mechanism: The carbamate linkages in the amylose backbone provide hydrogen bond donor/acceptor sites that interact with the ketone and ester carbonyls of MDJ. The helical structure of the amylose polymer creates chiral cavities that discriminate between the spatial orientation of the pentyl and acetate chains of the (1R, 2S) vs. (1S, 2R) configurations.

Mobile Phase Design

A Normal Phase mode (Alkane/Alcohol) is strictly required.

  • Alkane (n-Hexane): Provides the non-polar bulk solvent to ensure the analyte interacts with the polar stationary phase.

  • Alcohol (Isopropanol vs. Ethanol): Isopropanol (IPA) is preferred over Ethanol for this separation. IPA is bulkier and forms different solvation shells around the chiral selector, often enhancing resolution (

    
    ) for molecules with flexible alkyl chains like the pentyl group in MDJ.
    
Detection Challenges

MDJ lacks a strong chromophore (no conjugated


 systems).
  • UV Cutoff: The ester and ketone groups absorb weakly at 200–220 nm. We select 210 nm to maximize signal-to-noise ratio while avoiding alkane absorption interference.

  • Alternative: If UV baseline noise is too high, a Refractive Index (RI) detector is a validated alternative for this molecule.

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD).

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Solvents: n-Hexane (HPLC Grade,

    
    99%), 2-Propanol (HPLC Grade).
    
  • Sample: (±)-trans-Methyl Dihydrojasmonate standard (purity >96%).

Preparation of Mobile Phase

Composition: n-Hexane / 2-Propanol (95:5 v/v)

  • Measure 950 mL of n-Hexane into a clean 1L solvent bottle.

  • Add 50 mL of 2-Propanol.

  • Critical Step: Degas via ultrasonication for 10 minutes. Do not rely solely on on-line degassers for normal phase solvents, as bubble formation in the mixing chamber can cause baseline ripples at 210 nm.

Sample Preparation
  • Weigh: 10 mg of (±)-trans-MDJ.

  • Dissolve: Add 10 mL of the Mobile Phase (Hexane/IPA 95:5).

  • Concentration: Final concentration = 1.0 mg/mL.

  • Filter: Pass through a 0.45

    
    m PTFE syringe filter (hydrophobic). Do not use Nylon filters as they may dissolve or leach in normal phase solvents.
    
Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5

m particles.
Temperature 25°CLower temperatures (e.g., 10°C) can enhance resolution but broaden peaks. 25°C is the balance point.
Injection Vol 10

L
Prevents column overload; maintains sharp peak shape.[2]
Detection UV @ 210 nmTargets

transitions of C=O groups.
Run Time 15 minutesBoth enantiomers typically elute between 6–12 minutes.
Backpressure ~30-50 barTypical for normal phase at this flow rate.

Workflow Diagram

The following DOT diagram outlines the logical flow of the experiment, including critical decision nodes for troubleshooting resolution issues.

MDJ_Workflow Start Start: Sample Prep (1 mg/mL in Mobile Phase) Equilibration Column Equilibration (20 Column Volumes) Start->Equilibration Injection Injection (10 µL) Equilibration->Injection Detection Detection UV 210nm Injection->Detection Decision Check Resolution (Rs) Detection->Decision Success Rs > 1.5 Proceed to Quant/Isolation Decision->Success Pass Fail Rs < 1.5 Optimize Conditions Decision->Fail Fail Optimize Action: Decrease IPA to 2% OR Lower Temp to 15°C Fail->Optimize Optimize->Equilibration Re-equilibrate

Figure 2: Experimental workflow and optimization logic for MDJ chiral separation.

Results & Discussion

Expected Chromatogram

Under the prescribed conditions (Hexane/IPA 95:5), the elution order is typically:

  • Peak 1 (

    
     min):  (1R, 2S)-(-)-trans-MDJ
    
  • Peak 2 (

    
     min):  (1S, 2R)-(+)-trans-MDJ
    (Note: Absolute retention times may vary based on column age and exact solvent composition. Elution order should be confirmed with optical rotation detection or pure standards if available.)
    
System Suitability Criteria

To ensure data trustworthiness, the system must meet these metrics before running unknown samples:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Precision (n=5): RSD of retention time

    
    .
    
Troubleshooting
  • Problem: Peaks are splitting or shouldering.

    • Root Cause:[2][3][4][5] Presence of cis-isomers in the sample.[6][7][8] Cis-MDJ is diastereomeric to trans-MDJ and may elute near the trans peaks.

    • Solution: Reduce IPA content to 2% (98:2 Hexane/IPA) to expand the chromatogram and separate diastereomers from enantiomers.

  • Problem: Noisy Baseline.

    • Root Cause:[2][3][4][5] UV absorption of impurities in Hexane at 210 nm.

    • Solution: Switch to HPLC-grade n-Heptane (higher UV cutoff) or use a Refractive Index detector.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved October 26, 2023, from [Link]

  • Holbrook, S. et al. (1997). "Resolution of the enantiomers of methyl jasmonate and methyl dihydrojasmonate." Phytochemistry, 46(2), 323-328.
  • Phenomenex. (2023).[3] Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

  • Matencio, A. et al. (2017). "Novel methods of chiral separation." Mapping Ignorance. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Temperature for Thermodynamic Control of Jasmonates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the thermodynamic control of jasmonates, with a specific focus on temperature optimization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of jasmonate-related experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Introduction to Thermodynamic Control of Jasmonates

Jasmonates (JAs) are a class of lipid-derived plant hormones that play critical roles in regulating plant growth, development, and defense responses against biotic and abiotic stresses.[1][2] The biosynthesis and signaling of JAs are tightly regulated by a variety of enzymes, many of which are sensitive to temperature fluctuations.[1][3][4] Both cold and heat stress can significantly affect JA biosynthesis and signaling pathways.[1][2] Understanding how temperature influences these processes at a thermodynamic level is crucial for designing and interpreting experiments accurately. This guide will provide you with the necessary information to control and optimize temperature in your experimental setups.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during experiments involving the thermodynamic control of jasmonates. Each issue is presented in a question-and-answer format, providing not just a solution but also the underlying scientific reasoning.

Issue 1: Inconsistent Jasmonate Profiles at Different Temperatures

Question: We are observing significant variability in the levels of different jasmonate compounds (e.g., JA, JA-Ile) when we run our experiments at what we believe are consistent temperatures. What could be causing this inconsistency?

Answer: This is a common challenge that often points to subtle, unmonitored fluctuations in your experimental microenvironment or a misunderstanding of the differential temperature sensitivities of biosynthetic enzymes. Here’s a breakdown of potential causes and how to address them:

  • Microenvironmental Temperature Gradients: Your incubator or growth chamber might have internal temperature gradients. Even a 1-2°C difference across a shelf or within a multi-well plate can significantly alter enzymatic activities in the JA biosynthesis pathway.

    • Solution:

      • Map your incubator: Use multiple calibrated thermometers or data loggers to map the temperature distribution within your experimental space.

      • Use a water bath: For in-vitro assays, a circulating water bath provides superior temperature stability compared to an air incubator.

      • Randomize sample placement: When using growth chambers, randomize the placement of your biological replicates to average out any positional effects.

  • Enzyme Thermolability: Key enzymes in the jasmonate biosynthesis pathway have distinct temperature optima and are susceptible to thermal denaturation at higher temperatures.[5] For example, the expression of AtOPR3, an enzyme in the JA biosynthesis pathway, is activated under heat stress, leading to increased JA accumulation in Arabidopsis.[1]

    • Solution:

      • Determine enzyme-specific optima: If you are working with purified enzymes, perform a temperature gradient assay to determine the optimal temperature for each enzyme's activity.

      • Maintain a stable, lower temperature: For general experiments, it is often better to maintain a stable, slightly lower temperature (e.g., 22-25°C) to ensure the stability of all enzymes in the pathway, rather than trying to maximize the activity of a single enzyme at a higher temperature.

  • Differential Regulation of Biosynthetic Branches: Temperature can differentially affect various branches of the JA biosynthesis pathway, leading to shifts in the final jasmonate profile.

    • Solution:

      • Time-course analysis: Conduct a time-course experiment at different temperatures to understand the dynamics of JA accumulation. This can help you identify temperature-sensitive steps.

      • Metabolite profiling: Utilize targeted metabolomics to quantify the levels of various JA precursors and derivatives. This will provide a more complete picture of how temperature is influencing the entire pathway.

Experimental Workflow: Mapping Incubator Temperature Gradients

G cluster_prep Preparation cluster_acclimation Acclimation & Data Collection cluster_analysis Analysis p1 Place calibrated thermometers/dataloggers in a grid pattern within the incubator. p2 Set the incubator to the desired experimental temperature. p1->p2 a1 Allow the incubator to equilibrate for at least 24 hours. p2->a1 a2 Record temperature readings from each thermometer at regular intervals (e.g., every hour) for 48-72 hours. a1->a2 an1 Calculate the average temperature and standard deviation for each location. a2->an1 an2 Create a heat map to visualize the temperature distribution. an1->an2 an3 Identify 'hot' and 'cold' spots to avoid or account for in experimental design. an2->an3

Caption: Workflow for mapping incubator temperature gradients.

Issue 2: Altered Jasmonate Signaling and Gene Expression

Question: We are seeing a disconnect between JA levels and the expression of JA-responsive genes at higher temperatures. Why would high JA levels not correlate with strong downstream signaling?

Answer: This phenomenon can often be attributed to the temperature sensitivity of key components in the JA signaling pathway. While JA biosynthesis might be elevated, the perception and signal transduction can be compromised.

  • COI1-JAZ Co-receptor Complex Stability: The core of JA signaling involves the F-box protein CORONATINE INSENSITIVE 1 (COI1) and the JASMONATE ZIM-domain (JAZ) repressor proteins.[6][7] The stability and binding affinity of this co-receptor complex can be temperature-dependent.

    • Insight: Elevated temperatures can potentially alter the protein conformation of COI1 or JAZ, leading to reduced binding affinity for JA-Ile, the active form of jasmonate.[8] This would result in less efficient degradation of JAZ repressors and, consequently, reduced expression of JA-responsive genes.[8]

    • Troubleshooting:

      • In-vitro binding assays: Perform pull-down assays or surface plasmon resonance (SPR) with purified COI1 and JAZ proteins at different temperatures to directly assess changes in binding affinity.[8]

      • Yeast two-hybrid analysis: Conduct a temperature-gradient yeast two-hybrid experiment to investigate the interaction between COI1 and JAZ proteins in vivo under different thermal conditions.

  • Transcription Factor Activity: The activity of transcription factors downstream of JAZ degradation, such as MYC2, can also be temperature-sensitive.[9] This includes their DNA binding affinity, protein stability, and interaction with other regulatory proteins.

    • Troubleshooting:

      • Electrophoretic Mobility Shift Assay (EMSA): Use EMSA to test the DNA binding activity of key transcription factors to their target promoters at various temperatures.

      • Quantitative Real-Time PCR (qRT-PCR): Analyze the expression of not just the target genes but also the transcription factors themselves to see if their expression is altered by temperature.

Jasmonate Signaling Pathway and Temperature Influence

G cluster_synthesis JA Biosynthesis cluster_signaling JA Signaling cluster_temp Temperature Influence stress Stress (e.g., Wounding) ja_synthesis JA Biosynthesis Enzymes (e.g., AOS, OPR) stress->ja_synthesis Induces ja_ile JA-Ile (Active Hormone) ja_synthesis->ja_ile coi1_jaz COI1-JAZ Co-receptor ja_ile->coi1_jaz Promotes binding jaz_deg JAZ Degradation coi1_jaz->jaz_deg Leads to myc2 MYC2 (Transcription Factor) jaz_deg->myc2 Releases repression of ja_genes JA-Responsive Genes myc2->ja_genes Activates temp1 High temperature can impair COI1-JAZ interaction temp1->coi1_jaz temp2 High temperature can alter enzyme kinetics in JA biosynthesis temp2->ja_synthesis

Caption: Influence of temperature on the jasmonate signaling pathway.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for studying jasmonate biosynthesis in vitro?

A1: There is no single optimal temperature, as it depends on the specific enzyme you are studying and its source organism. However, a general starting point for enzymes from Arabidopsis thaliana is between 22°C and 28°C. It is highly recommended to perform a temperature optimization curve for your specific enzyme and assay conditions.

EnzymeTypical Optimal Temperature Range (°C)Notes
Lipoxygenase (LOX)25 - 30Activity can be substrate-limited at higher temperatures.
Allene Oxide Synthase (AOS)20 - 25Prone to inactivation at temperatures above 30°C.
Allene Oxide Cyclase (AOC)25 - 30Generally more thermostable than AOS.
12-Oxophytodienoate Reductase (OPR3)30 - 37Can exhibit higher activity at slightly elevated temperatures.[1]

Q2: How does temperature affect the interaction between jasmonates and other hormone pathways?

A2: Temperature is a critical environmental cue that can modulate the crosstalk between jasmonates and other hormones like salicylic acid (SA) and ethylene.[10][11][12] For example, at elevated temperatures, the antagonistic relationship between JA and SA can be altered.[10] This is often due to temperature effects on the expression of key signaling components and transcription factors that mediate this crosstalk.[13] It is crucial to consider these interactions when designing experiments at non-standard temperatures.

Q3: Can I use temperature shifts to synchronize jasmonate responses in a plant population?

A3: Yes, temperature shifts can be a powerful tool for synchronizing biological processes. A mild heat shock, for instance, can induce a transient increase in JA biosynthesis.[1] However, the response can be complex. You will need to carefully calibrate the duration and magnitude of the temperature shift. A short, sharp increase may trigger a more synchronized response than a slow, gradual change. It is advisable to perform a pilot experiment with varying temperature shift protocols and monitor JA levels and gene expression over a time course to establish the most effective synchronization method for your specific experimental system.[14]

Q4: What are the best practices for controlling temperature in plant growth experiments focused on jasmonates?

A4: Maintaining precise and consistent temperature is paramount. Here are some best practices:

  • Use high-quality growth chambers: Invest in growth chambers with precise temperature control and good air circulation to minimize spatial temperature gradients.

  • Monitor temperature continuously: Use independent, calibrated data loggers placed at the same level as your plants to get a true reading of the experimental conditions.

  • Acclimatize your plants: Before starting an experiment, allow your plants to acclimate to the target temperature for at least 24-48 hours.

  • Consider light-dark cycles: The heat from lighting can cause temperature fluctuations. Ensure your growth chamber's cooling system can compensate for this during the light period.[15]

  • Control for humidity: Temperature and humidity are often linked. Monitor and control relative humidity as it can also influence plant physiological responses.

References

  • Md Tofazzal Islam, ‎Md. Mahmudul Hasan, ‎and Mirza Hasanuzzaman. (2023). Jasmonate: A Hormone of Primary Importance for Temperature Stress Response in Plants. Plants. [Link]

  • Shou-Qiang Ouyang, ‎and Jian-Min Zhou. (2018). Salicylic acid and jasmonic acid crosstalk in plant immunity. Essays in Biochemistry. [Link]

  • Sharma, M., & Laxmi, A. (2016). Role of Jasmonates in Temperature Stress. Frontiers in Plant Science. [Link]

  • Sharma, M., & Laxmi, A. (2016). Jasmonates: Emerging Players in Controlling Temperature Stress Tolerance. Frontiers in Plant Science. [Link]

  • Huai, J., Liu, D., & Wang, H. (2024). Jasmonic acid signaling pathway repressor JAZ3 integrates light and temperature signaling in Arabidopsis. Plant Physiology. [Link]

  • Wasternack, C., & Song, S. (2017). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. MDPI. [Link]

  • Yan, J., Zhang, C., Gu, M., Bai, Z., Zhang, W., Qi, T., ... & Xie, D. (2009). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. Proceedings of the National Academy of Sciences. [Link]

  • Kazan, K., & Manners, J. M. (2008). Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones. MDPI. [Link]

  • Zhu, L., Bu, Q., Xu, J., Zhang, J., Wu, J., Zhang, C., ... & Guo, H. (2021). Warm temperature triggers JOX and ST2A-mediated jasmonate catabolism to promote plant growth. Nature Communications. [Link]

  • Yang, Y., & Li, C. (2015). Crosstalk among Jasmonate, Salicylate and Ethylene Signaling Pathways in Plant Disease and Immune Responses. Current Protein & Peptide Science. [Link]

  • Park, Y. J., Lee, H. J., & Kim, J. Y. (2017). How plants coordinate their development in response to light and temperature signals. Journal of Experimental Botany. [Link]

  • Sheard, L. B., Tan, X., Mao, H., Withers, J., Ben-Nissan, G., Hinds, T. R., ... & Zheng, N. (2010). Crystal structure of the COI1–ASK1 complex with JA-Ile and the JAZ degron peptide. Nature. [Link]

  • Li, C., Zhang, Y., & Duan, G. (2021). Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products. MDPI. [Link]

  • Yan, C., Fan, M., Yang, M., & Xie, D. (2018). Two distinct modes of action of molecular glues in the plant hormone co-receptor COI1-JAZ system. Request PDF. [Link]

  • Castroverde, C. D., & Dina, D. (2021). Temperature Regulation of Plant Hormone Signaling During Stress and Development. Journal of Experimental Botany. [Link]

  • Thaler, J. S., & Bostock, R. M. (2012). Evolution of jasmonate and salicylate signal crosstalk. Trends in Plant Science. [Link]

  • Yang, J., Duan, G., Li, C., Liu, L., Han, G., Zhang, Y., & Wang, C. (2019). The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses. Frontiers in Plant Science. [Link]

  • Park, C. M. (2019). Synchronization of photoperiod and temperature signals during plant thermomorphogenesis. Journal of Integrative Plant Biology. [Link]

  • Mueller, M. J. (1997). Enzymes involved in jasmonic acid biosynthesis. Physiologia Plantarum. [Link]

  • Sharma, M., & Laxmi, A. (2016). Jasmonates: Emerging Players in Controlling Temperature Stress Tolerance. Frontiers in Plant Science. [Link]

  • Castroverde, C. D., & Dina, D. (2021). Temperature regulation of plant hormone signaling during stress and development. Journal of Experimental Botany. [Link]

  • Schaller, A., & Stintzi, A. (2009). Enzymes in jasmonate biosynthesis - structure, function, regulation. Phytochemistry. [Link]

  • Thines, B., Katsir, L., Melotto, M., Niu, Y., Mandaokar, A., Liu, G., ... & Browse, J. (2007). JAZ repressor proteins are targets of the SCF(COI1) complex during JA signalling. Nature. [Link]

  • Monte, I., Kneeshaw, S., Tofanelli, R., Fàbregas, N., van der Veer, N., Thelander, M., ... & Garcia-Mas, J. (2020). Heat tolerance regulated by an ancient jasmonate signaling pathway. Current Biology. [Link]

  • Zhu, L., Bu, Q., Xu, J., Zhang, J., Wu, J., Zhang, C., ... & Guo, H. (2021). Warm temperature triggers JOX and ST2A-mediated jasmonate catabolism to promote plant growth. ResearchGate. [Link]

  • Kim, J., & Kim, J. Y. (2024). The Roles of Circadian Clock Genes in Plant Temperature Stress Responses. Plants. [Link]

  • Sheard, L. B., Tan, X., Mao, H., Withers, J., Ben-Nissan, G., Hinds, T. R., ... & Zheng, N. (2010). Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor. Nature. [Link]

  • Zhang, L., Li, C., & He, J. (2023). Robustness in jasmonate signaling: mechanisms of concerted regulation and implications for crop improvement. Journal of Experimental Botany. [Link]

  • Havko, N. E., Das, M. R., & Howe, G. A. (2020). Stimulation of Insect Herbivory by Elevated Temperature Outweighs Protection by the Jasmonate Pathway. Plants. [Link]

  • Islam, M. T., Hasan, M. M., & Hasanuzzaman, M. (2023). Jasmonate: A Hormone of Primary Importance for Temperature Stress Response in Plants. Plants. [Link]

  • Tiryaki, I., & Staswick, P. E. (2002). An Arabidopsis Mutant Defective in Jasmonate Response Is Allelic to the Auxin-Signaling Mutant axr1. Plant Physiology. [Link]

  • Berger, S., Bell, E., & Mullet, J. E. (1996). Two Methyl Jasmonate-Insensitive Mutants Show Altered Expression of AtVsp in Response to Methyl Jasmonate and Wounding. Plant Physiology. [Link]

  • Turner, J. G., Ellis, C., & Devoto, A. (2002). Regulation of Jasmonate-mediated Plant Responses in Arabidopsis. Annals of Botany. [Link]

  • Ullah, C., Tsai, C. J., & Unsicker, S. B. (2022). Lack of antagonism between salicylic acid and jasmonate signalling pathways in poplar. New Phytologist. [Link]

Sources

Technical Support Center: Purification of trans-Hedione Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical resource for the purification of trans-Hedione (Methyl Dihydrojasmonate) mixtures. It addresses the removal of unreacted starting materials—specifically 2-pentyl-2-cyclopenten-1-one (Amyl Cyclopentenone) and Dimethyl Malonate —from the crude reaction matrix.

Topic: Removal of Unreacted Starting Materials from Crude Methyl Dihydrojasmonate (trans-Hedione) Document Type: Troubleshooting Guide & Experimental Protocols Applicable For: Synthetic Chemists, Process Engineers, Fragrance R&D

System Overview & Thermodynamics

In the synthesis of Methyl Dihydrojasmonate (Hedione) via the Michael addition of dimethyl malonate to 2-pentyl-2-cyclopenten-1-one, the resulting crude mixture is predominantly the thermodynamically stable trans-isomer (~90:10 trans:cis).

The primary challenge is separating the desired product (MW 226.31) from:

  • Dimethyl Malonate (DMM): The excess Michael donor (MW 132.11).

  • 2-Pentyl-2-cyclopenten-1-one (Enone): The unreacted Michael acceptor (MW 152.23).

  • Heavy Residues: Polymers or decarboxylation byproducts.

Because the molecular weights and boiling points differ significantly, High-Vacuum Fractional Distillation is the industry standard and most effective purification method. Chemical scavenging is reserved for removing trace conjugated impurities that affect odor profiles.

Physicochemical Property Matrix[1][2][3][4][5]
ComponentRoleMol.[1][2][3][4][5][6][7][8][9][10][11] WeightBoiling Point (Est. @ 1 atm)Boiling Point (@ 0.2 mmHg)
Dimethyl Malonate Reagent (Excess)132.11 g/mol 181°C~40–45°C
2-Pentyl-2-cyclopenten-1-one Starting Material152.23 g/mol ~233°C~75–80°C
trans-Hedione Target Product 226.31 g/mol >300°C 109–112°C

Troubleshooting Guide (Q&A)

Issue 1: "I am detecting significant Dimethyl Malonate (DMM) in my main fraction."

Diagnosis: DMM is much more volatile than Hedione. If it co-elutes, your vacuum ramp is likely too aggressive, or you are experiencing entrainment (physical carryover of droplets). Corrective Action:

  • Protocol Adjustment: Implement a "degassing" or "lights" cut phase. Hold the vacuum at 2–5 mmHg and temperature <80°C to strip DMM before increasing heat for the main fraction.

  • Hardware: Ensure your splash head (rush-over head) has a vigorous reflux ratio (e.g., 5:1) during the initial cut to sharpen the separation.

Issue 2: "The Enone (starting ketone) is co-distilling with the Hedione."

Diagnosis: While the boiling point delta is ~30°C at 0.2 mmHg, azeotropic behavior or poor column efficiency can cause smearing. Corrective Action:

  • Fractionation: A simple Vigreux column is insufficient. Use a packed column (e.g., Goodloe or Sulzer packing) or a spinning band column for research scales.

  • Reflux Ratio: Increase the reflux ratio to 10:1 during the transition zone (90°C to 105°C vapor temp @ 0.2 mmHg). Collect this transition as a "slop cut" to be recycled.

Issue 3: "My product has a 'burnt' or 'acrid' off-note despite correct GC purity."

Diagnosis: Thermal degradation or retro-Michael reaction of the product in the pot due to prolonged heating. Corrective Action:

  • Acidity Check: Ensure the crude mixture is neutralized prior to distillation. Trace acids from the decarboxylation step catalyze degradation. Wash with saturated NaHCO₃ until pH is neutral.

  • Stabilizers: Add 0.1% w/w antioxidant (e.g., BHT or Tocopherol) to the pot to prevent oxidative polymerization of the unreacted enone, which can form volatile off-odor components.

Issue 4: "I cannot achieve <0.1 mmHg vacuum, and temperatures are exceeding 160°C."

Diagnosis: High pot temperatures favor polymerization and isomerization. Corrective Action:

  • System Leak/Outgassing: Check for leaks. If the crude contains residual solvents (methanol/toluene), they will artificially inflate the pressure. Strip solvents on a Rotary Evaporator at 50°C/20 mmHg before attempting high-vacuum distillation.

Experimental Protocols

Protocol A: High-Vacuum Fractional Distillation (Standard Purification)

This protocol is self-validating: The distinct temperature plateaus serve as confirmation of component separation.

Prerequisites:

  • Crude mixture washed with NaHCO₃ and brine, dried over MgSO₄, and solvent-stripped.

  • Vacuum pump capable of <0.5 mmHg.

  • Short-path distillation head or fractionating column (15–30 cm packed).

Step-by-Step Workflow:

  • System Setup: Load crude oil into the still pot. Add magnetic stir bar and boiling chip (or capillary bleed). Insulate the column and still head.

  • Degassing (The "Lights" Cut):

    • Apply vacuum gradually to avoid bumping. Target 2–5 mmHg .

    • Raise oil bath temp to 80–100°C .

    • Observation: Distillate collected <60°C vapor temp is primarily Dimethyl Malonate .

    • Validation: Monitor the drip rate. When it slows significantly, the DMM is removed.

  • Intermediate Cut (The "Enone" Cut):

    • Lower pressure to <0.5 mmHg .

    • Increase oil bath to 130–145°C .

    • Observation: Vapor temp rises to 75–85°C . Collect this fraction. It contains the 2-pentyl-2-cyclopenten-1-one .[12]

  • Main Fraction (The "Heart" Cut):

    • Maintain pressure <0.5 mmHg .[10]

    • Increase oil bath to 155–165°C .

    • Observation: Vapor temp stabilizes at 109–112°C .

    • Action: Switch to a clean receiver. Collect the trans-Hedione.

    • Stop Condition: Vapor temp begins to drop (pot exhaustion) or rise sharply >115°C (heavies).

  • Validation: Analyze the Heart Cut via GC-FID. Purity should exceed 96%.

Protocol B: Chemical Scavenging (Advanced/Polishing)

Use this ONLY if distillation fails to remove trace Enone (<2%) and odor purity is critical.

  • Reagent: Use a polymer-supported thiol (e.g., SiliaMetS® Thiol) or a basic resin.

  • Mechanism: The thiol undergoes a selective Michael addition to the conjugated Enone (impurity), tethering it to the solid phase. The saturated Hedione (product) does not react.

  • Procedure:

    • Dissolve distilled Hedione in Isopropanol (10% solution).

    • Add 5 eq. (relative to impurity) of Thiol resin + cat. base (e.g., Et₃N).

    • Stir at 40°C for 4 hours.

    • Filter the resin.[2]

    • Concentrate the filtrate.[2][11]

Process Visualization

The following diagram illustrates the purification logic flow, distinguishing between physical separation (Distillation) and chemical polishing.

HedionePurification Crude Crude Reaction Mixture (Hedione + DMM + Enone + Residue) Strip Solvent Stripping (Rotovap) Crude->Strip VacDist High-Vac Distillation (<0.5 mmHg) Strip->VacDist Degassed Oil Fraction1 Fraction 1: Lights (Dimethyl Malonate) <60°C Vapor VacDist->Fraction1 Cut 1 Fraction2 Fraction 2: Intermediate (Unreacted Enone) 75-85°C Vapor VacDist->Fraction2 Cut 2 Fraction3 Fraction 3: Heart Cut (trans-Hedione) 109-112°C Vapor VacDist->Fraction3 Cut 3 (Product) Residue Pot Residue (Polymers/Salts) VacDist->Residue Remains in Pot QC QC Analysis (GC-FID) Fraction3->QC Final Pure trans-Hedione (>96%) QC->Final Pass Scavenge Optional: Chemical Scavenging (Thiol Resin) QC->Scavenge Fail (Trace Enone) Scavenge->Final

Caption: Workflow for the fractionation of crude Hedione, highlighting critical cut points based on vapor temperature at 0.2 mmHg vacuum.

References

  • Process for the preparation of methyl dihydrojasmonate.
  • Methyl dihydrojasmonate (Hedione) - Compound Summary. PubChem. CID 1738124. [Link]

  • Methyl dihydrojasmonate Product Information. The Good Scents Company. [Link]

  • Method for preparing methyl dihydrojasmonate. Google Patents. CN101519355B.[1][2][4]

  • Dimethyl Malonate - Compound Summary. PubChem. CID 7943.[1] [Link][1]

Sources

controlling pH to avoid hydrolysis of methyl dihydrojasmonate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: A Proactive Approach to Stabilizing Methyl Dihydrojasmonate: Controlling pH to Prevent Hydrolysis in Research Applications

Welcome to the technical support center for methyl dihydrojasmonate (MDJ). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile ester in their experiments. As a key component in many formulations, from fragrance development to potential therapeutic applications, maintaining the chemical integrity of MDJ is paramount. The primary challenge in aqueous and emulsion systems is the hydrolysis of the ester bond, a reaction heavily influenced by pH.

This document provides in-depth, experience-driven guidance in a question-and-answer format to help you anticipate and troubleshoot stability issues, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is methyl dihydrojasmonate hydrolysis and why should I be concerned?

A1: Methyl dihydrojasmonate is an ester. Hydrolysis is a chemical reaction in which a water molecule breaks the ester bond, degrading the methyl dihydrojasmonate into its constituent parts: dihydrojasmonic acid and methanol.[1][2]

This degradation is a significant concern for several reasons:

  • Loss of Function: The characteristic floral, jasmine-like aroma of MDJ is lost, as the parent molecule is no longer present.[3][4] In sensory or fragrance-related research, this is a critical failure.

  • Altered Chemical Environment: The formation of dihydrojasmonic acid will lower the pH of your solution, which can trigger further degradation or affect other pH-sensitive components in your formulation.

Q2: Why is pH control so critical for experiments involving methyl dihydrojasmonate?

A2: The rate of ester hydrolysis is highly dependent on the pH of the environment.[2] The reaction is catalyzed by both acids (acid-catalyzed hydrolysis) and bases (base-catalyzed hydrolysis, also known as saponification). The reaction is at its slowest rate in a specific pH range. For methyl dihydrojasmonate, its character and stability are best preserved under neutral pH conditions, specifically between 5.5 and 7.0.[3][6]

Deviating from this optimal range significantly accelerates the degradation process. Therefore, precise pH control is not just a recommendation but a fundamental requirement for ensuring the stability of the molecule throughout your experiment.[1][2]

Q3: What are the specific consequences of the pH being too acidic or too basic?

A3:

  • Acidic Conditions (pH < 5.5): In the presence of excess hydronium ions (H₃O⁺), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This accelerates the cleavage of the ester bond.

  • Basic/Alkaline Conditions (pH > 7.0): Under basic conditions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon. This is typically a faster and irreversible process that leads to the formation of a carboxylate salt (sodium dihydrojasmonate, for example, if sodium hydroxide is present) and methanol. Safety data for MDJ specifically warns against contact with strong acids and alkalis due to its reactivity.[7]

The relationship between pH and hydrolysis rate is visually summarized in the diagram below.

G cluster_acid Acid-Catalyzed Hydrolysis (pH < 5.5) cluster_stable Optimal Stability Zone cluster_base Base-Catalyzed Hydrolysis (pH > 7.0) MDJ_Acid Methyl Dihydrojasmonate H_ion H⁺ (Catalyst) MDJ_Acid->H_ion Protonation Products_Acid Dihydrojasmonic Acid + Methanol H_ion->Products_Acid Accelerated Attack by H₂O MDJ_Stable Methyl Dihydrojasmonate (pH 5.5 - 7.0) Stable_Text Minimal Hydrolysis MDJ_Base Methyl Dihydrojasmonate Products_Base Dihydrojasmonate Salt + Methanol MDJ_Base->Products_Base Direct Nucleophilic Attack OH_ion OH⁻ (Nucleophile) OH_ion->MDJ_Base

Caption: pH-Dependent Hydrolysis of Methyl Dihydrojasmonate.

Q4: How can I monitor my experiment for potential methyl dihydrojasmonate hydrolysis?

A4: Monitoring for hydrolysis involves two primary approaches:

  • pH Monitoring: Regularly measure the pH of your solution. A gradual decrease in pH can indicate the formation of dihydrojasmonic acid, a tell-tale sign of hydrolysis. This is a simple, real-time indicator of a potential stability issue.

  • Chromatographic Analysis: The most definitive method is to use an analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS).[5] By taking samples at various time points, you can quantify the concentration of methyl dihydrojasmonate. A decrease in its peak area over time, potentially accompanied by the appearance of a new peak corresponding to a degradation product, provides conclusive evidence of hydrolysis.[5][8]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action & Rationale
Loss of the characteristic jasmine fragrance in my formulation. Hydrolysis of Methyl Dihydrojasmonate. 1. Verify pH: Immediately check the pH of your formulation. It has likely drifted outside the optimal 5.5-7.0 range.[3][6]2. Review Formulation: Identify any acidic or basic components that could be altering the pH over time.3. Implement a Buffer: Reformulate using a suitable buffer system (e.g., citrate or phosphate buffer) to maintain a stable pH.[9]
Unexpected change in viscosity or phase separation in my emulsion. pH Drift Affecting Other Excipients. 1. Confirm pH: A change in pH can affect the stability of polymers, emulsifiers, or other active ingredients in your formulation, leading to physical changes.[10]2. Analyze Components: Review the technical data for all components to check their individual pH stability ranges. The hydrolysis of MDJ may be the root cause of a pH shift that affects the entire system.3. Adjust and Buffer: Adjust the pH back to the target range at the final step of formulation and incorporate a buffer to prevent future drift.[11]
GC-MS analysis shows a decreasing peak for MDJ and the appearance of new peaks. Confirmed Chemical Degradation. 1. Identify Degradants: Use the mass spectrometry data to confirm if the new peaks correspond to hydrolysis products (dihydrojasmonic acid, methanol) or other reactions.2. Re-evaluate Storage & Handling: Ensure the sample is not exposed to excessive heat or moisture, which can accelerate hydrolysis.[1][7] Store in tightly sealed containers in a cool, dry place.[4]3. Utilize Stabilizers: For long-term stability, consider adding antioxidants or chelating agents like EDTA, which can inhibit pathways that may trigger hydrolysis.[1]

Experimental Protocols

Protocol 1: Preparation of a pH-Stable Aqueous Formulation

This protocol details the preparation of a buffered solution to maintain the stability of methyl dihydrojasmonate.

Objective: To create a 0.1% w/v MDJ solution in a 50mM citrate buffer at pH 6.0.

Materials:

  • Methyl Dihydrojasmonate (CAS 24851-98-7)

  • Citric Acid (Anhydrous)

  • Sodium Citrate (Dihydrate)

  • High-Purity Water (e.g., Milli-Q®)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Methodology:

  • Buffer Preparation (50mM Citrate Buffer, pH 6.0):

    • Prepare a 50mM solution of citric acid and a 50mM solution of sodium citrate in high-purity water.

    • In a beaker, add the 50mM citric acid solution. While stirring and monitoring with a calibrated pH meter, slowly titrate with the 50mM sodium citrate solution until the pH reaches exactly 6.0. This creates a buffer system resistant to pH changes.[9]

    • Rationale: A buffer is essential to counteract any potential pH shifts during the addition of other components or over time. The citrate buffer system is effective in the pH range of 3.0-6.2.

  • MDJ Solution Preparation:

    • Accurately weigh the required amount of methyl dihydrojasmonate for a final concentration of 0.1% w/v.

    • Note: Methyl dihydrojasmonate has very low water solubility (approx. 1.38 g/L).[12] For concentrations above this, a solubilizer (e.g., Polysorbate 20) may be required. If using a solubilizer, pre-mix the MDJ with it before adding to the buffer.

    • Slowly add the MDJ (or MDJ/solubilizer mixture) to the prepared pH 6.0 citrate buffer while stirring vigorously.

    • Continue stirring until the solution is clear and homogenous.

  • Final pH Verification:

    • Once the MDJ is fully dissolved, measure the pH of the final solution one last time.[10]

    • If necessary, make minor adjustments using a dilute solution of citric acid or sodium hydroxide to bring the pH back to 6.0.[11][13]

    • Self-Validation: This final check ensures that the addition of the active ingredient did not significantly alter the pH of the buffered system.

  • Storage:

    • Store the final formulation in a tightly sealed, airtight container in a cool, dark place to minimize exposure to moisture and light.[4]

Protocol 2: GC-MS Method for Monitoring MDJ Stability

This protocol provides a general framework for quantifying MDJ to assess its stability over time.

Objective: To quantify the concentration of MDJ in a formulation at specified time points.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Appropriate GC column (e.g., a non-polar or mid-polar capillary column like DB-5ms)

Methodology:

  • Sample Preparation:

    • At each designated time point (e.g., T=0, T=24h, T=1 week), take an aliquot of your experimental sample.

    • Perform a liquid-liquid extraction. For example, dilute 1 mL of the aqueous sample with brine and extract with an organic solvent in which MDJ is highly soluble and which is suitable for GC analysis (e.g., ethyl acetate or dichloromethane).[12]

    • Collect the organic layer and, if necessary, dry it using anhydrous sodium sulfate.

    • Prepare a dilution of the extract to a concentration suitable for the GC-MS instrument's linear range.

  • Calibration Curve:

    • Prepare a series of standard solutions of methyl dihydrojasmonate of known concentrations in the same solvent used for extraction.

    • Run these standards on the GC-MS to generate a calibration curve by plotting peak area against concentration.

  • GC-MS Analysis:

    • Inject the prepared sample from Step 1 into the GC-MS.

    • Typical GC Conditions (example, must be optimized):

      • Inlet Temperature: 250°C

      • Oven Program: Start at 60°C, ramp to 280°C at 10°C/min.

      • Carrier Gas: Helium

      • MS Scan Range: m/z 40-350

    • Rationale: The GC separates the components of the mixture, and the MS identifies them based on their mass fragmentation patterns, providing a highly specific and sensitive method for quantification.[5]

  • Data Analysis:

    • Identify the peak for methyl dihydrojasmonate based on its retention time and mass spectrum, comparing it to your standard.

    • Integrate the peak area for MDJ in your sample.

    • Using the calibration curve from Step 2, calculate the concentration of MDJ in your sample at that time point.

    • A plot of concentration vs. time will reveal the stability profile of methyl dihydrojasmonate under your experimental conditions.

References

  • Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • The Good Scents Company. (n.d.).
  • Perflavory. (n.d.).
  • MOIN. (2022). The Role of pH in Cosmetics.
  • Formulator Sample Shop. (2025).
  • Foreverest Resources Ltd. (n.d.).
  • Essentially Natural. (2021).
  • Lemmel SA. (n.d.). How to adjust pH in Cosmetics.
  • Atlas Scientific. (2024). The Importance of pH In Cosmetics And Skincare.
  • Three types of hydrolysis and ways to prevent hydrolysis. (2024).
  • ACS International. (n.d.).
  • PerfumersWorld. (n.d.).
  • ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?.
  • TGSC Information System. (n.d.). Methyl dihydrojasmonate (CAS 24851-98-7): Odor profile, Properties, & IFRA compliance.
  • The Chemistry of Scent. (n.d.).
  • Quora. (2017). How to prevent hydrolysis in a drug.
  • PubMed. (2017).
  • National Institute of Health Sciences, Japan. (n.d.). III Analytical Methods.

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Validation & Comparative

comparative synthesis costs of high-cis vs racemic trans hedione

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Synthesis Guide: High-Cis vs. Racemic Trans Methyl Dihydrojasmonate (Hedione®)

Content Type: Technical Synthesis Guide & Cost Analysis Target Audience: Process Chemists, Fragrance Researchers, and Drug Development Professionals.

Executive Summary: The Thermodynamic Paradox

Methyl dihydrojasmonate (MDJ) exists in a dichotomy between thermodynamic stability and olfactory potency. The trans-isomer (thermodynamic product) is easy to synthesize but possesses a high odor threshold (weak). The cis-isomer (kinetic product) has an odor threshold orders of magnitude lower (powerful, diffusive) but is synthetically challenging due to rapid epimerization to the trans-form under basic or thermal stress.

This guide contrasts the low-cost, high-volume synthesis of Racemic Trans-Hedione against the precision, high-cost catalytic routes required for High-Cis Hedione (Hedione HC/Paradisone) .

Chemical Fundamentals & Isomerism

  • Target Molecule: Methyl dihydrojasmonate (Methyl 3-oxo-2-pentylcyclopentaneacetate).[1]

  • The Isomers:

    • Trans (1R, 2R / 1S, 2S): The side chains are on opposite sides of the cyclopentane ring. Stable. "Transparent" floral odor.

    • Cis (1R, 2S / 1S, 2R): The side chains are on the same side. Unstable (epimerizes via enolization). Intense, diffusive magnolia-jasmine odor.

  • The Challenge: Standard synthesis conditions (basic pH, high heat) favor the thermodynamic trans product (90:10 ratio). Accessing the cis form requires kinetic control and neutral processing.

Route A: Standard Industrial Synthesis (Racemic Trans)

Methodology: Michael Addition / Decarboxylation Sequence. This is the industry standard for generic MDJ. It relies on robust, inexpensive reagents and thermodynamic equilibration.

Reaction Mechanism
  • Condensation: 2-Pentyl-2-cyclopenten-1-one reacts with Dimethyl Malonate (DMM) using a base catalyst (Sodium Methoxide).

  • Hydrolysis & Decarboxylation: The resulting diester is hydrolyzed and decarboxylated at high temperature.

  • Result: The harsh conditions (Base + Heat) drive the system to the thermodynamic minimum: the Trans-isomer .

Cost & Performance Profile
  • Reagent Cost: Low .[2] DMM and NaOMe are commodity chemicals.[3]

  • Process Complexity: Low .[4] One-pot potential; robust intermediates.

  • Isomer Ratio: ~90:10 (Trans:Cis).

  • Yield: High (>80%).

Route B: High-Cis Synthesis (Kinetic Control)

Methodology: Asymmetric Catalytic Hydrogenation.[5] To bypass the thermodynamic trap, this route avoids the malonate/decarboxylation sequence. Instead, it hydrogenates a pre-formed exocyclic double bond using specialized noble metal catalysts.

Reaction Mechanism
  • Precursor: Dehydrohedione (Methyl 3-oxo-2-pentyl-1-cyclopentene-1-acetate).

  • Hydrogenation: Reaction with

    
     using a Ruthenium (Ru)  catalyst with chiral diphosphine ligands (e.g., DuPHOS, JOSIPHOS).
    
  • Mechanism: The catalyst directs the hydrogen addition to the same face of the alkene (syn-addition), locking the molecule into the cis configuration before it can equilibrate.

Cost & Performance Profile
  • Reagent Cost: Very High . Requires Ruthenium precursors and proprietary chiral ligands.

  • Process Complexity: High . Requires high-pressure hydrogenation (10–100 bar) and strict pH control (neutral) during workup to prevent epimerization.

  • Isomer Ratio: >75:25 up to 95:5 (Cis:Trans).

  • Yield: Moderate to High, but purification is delicate (distillation can cause isomerization).

Comparative Analysis: Cost & Efficiency

MetricRoute A: Racemic Trans (Standard)Route B: High-Cis (Catalytic)
Primary Cost Driver Raw Materials (Pentylcyclopentenone)Catalyst (Ru-Complex) & IP
Catalyst Type Base (NaOMe) - <$5/kgNoble Metal (Ru-Chiral) - >$5,000/kg
Energy Profile High (Thermal Decarboxylation)Medium (High Pressure

)
Downstream Processing Standard Vacuum DistillationFlash Distillation / Buffered Conditions
Waste Stream High (CO2 loss, salt formation)Low (Atom economy is 100% in H2 step)
Final Cis Content ~10%70% – 95%
Odor Impact Baseline (1x)Booster (10x – 100x)

Visualization: Synthesis Pathways

HedioneSynthesis Start 2-Pentyl-2-cyclopenten-1-one Malonate Dimethyl Malonate (Michael Addition) Start->Malonate Base Cat. Dehydro Dehydrohedione (Precursor) Start->Dehydro Aldol/Elimination IntermedA Diester Intermediate Malonate->IntermedA Decarb Decarboxylation (High T, -CO2) IntermedA->Decarb Hydrolysis TransHed Racemic Trans-Hedione (Thermodynamic Product) Decarb->TransHed Equilibration CatHydro Ru-Catalyzed Hydrogenation (Kinetic Control) Dehydro->CatHydro H2, Ru-L* CisHed High-Cis Hedione (Kinetic Product) CatHydro->CisHed Syn-Addition CisHed->TransHed Base/Heat (Epimerization)

Figure 1: Divergent synthesis pathways. Route A (Red) follows the thermodynamic slope to Trans-Hedione. Route B (Green) uses catalytic intervention to access the High-Cis isomer.

Experimental Protocols

Protocol A: Standard Synthesis of Racemic Trans-Hedione

Based on classical Michael Addition (Reference 1, 3).

  • Setup: Equip a 1L reactor with a stirrer, thermometer, and reflux condenser.

  • Reagents: Charge Dimethyl Malonate (1.2 eq) and Sodium Methoxide (0.1 eq) in Methanol.

  • Addition: Dropwise add 2-pentyl-2-cyclopenten-1-one (1.0 eq) at 0°C to 10°C. Stir for 3 hours.

  • Hydrolysis/Decarboxylation: Add water and heat to reflux (or use autoclave at 180°C) to drive decarboxylation.

  • Workup: Neutralize with dilute HCl. Extract with toluene.

  • Purification: Fractional distillation under high vacuum (0.1 mmHg).

  • Result: ~85% yield, Cis:Trans ratio ~10:90.

Protocol B: Asymmetric Synthesis of High-Cis Hedione

Based on Ru-catalyzed hydrogenation (Reference 2, 4).

  • Catalyst Prep: In a glovebox, dissolve

    
      and (S,S)-Me-DuPHOS  (1.1 eq relative to Ru) in degassed dichloromethane. Stir 30 min to form the active cationic species.
    
  • Loading: Transfer Dehydrohedione substrate (S/C ratio 1000:1) into a high-pressure autoclave. Add catalyst solution.

  • Hydrogenation: Pressurize with

    
     (40 bar) . Stir at 25°C  for 12 hours.
    
    • Critical Note: Temperature must remain <40°C to prevent isomerization.

  • Workup: Vent

    
    . Filter catalyst through a silica pad (or recycle if using biphasic system).
    
  • Stabilization: Add a trace buffer (Citric acid) to the crude oil to maintain pH 6.0–6.5.

  • Purification: Rapid thin-film evaporation (Wiped Film Evaporator) to minimize thermal history.

  • Result: ~95% conversion, Cis:Trans ratio >80:20.

References

  • Firmenich SA. (1962).[6] Process for the preparation of cyclopentanone derivatives.[2][7][8][9] US Patent 3,028,255. Link

  • Genet, J. P., et al. (1994). Enantioselective hydrogenation of beta-keto esters using chiral ruthenium catalysts.Tetrahedron: Asymmetry, 5(4), 665-674. Link

  • Dobbs, D. A., et al. (1998). Industrial Synthesis of (+)-cis-Methyl Dihydrojasmonate by Enantioselective Catalytic Hydrogenation.Angewandte Chemie, 39(11). Link

  • Chapuis, C. (2012). The Chemistry and Creative Legacy of Methyl Jasmonate and Hedione.[9]Perfumer & Flavorist.[6][7] Link

  • Nippon Zeon Co. (1991). Process for producing methyl dihydrojasmonate.[2][5][6][7][10] EP 0450585 A2. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl Dihydrojasmonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling of Methyl Dihydrojasmonate, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As researchers and drug development professionals, our primary responsibility is to mitigate risk, and that begins with a comprehensive understanding of the materials we handle and the procedures that ensure our safety. The following protocols are designed to be a self-validating system, grounded in authoritative data, to foster a culture of safety and precision in the laboratory.

Hazard Assessment: The "Why" Behind the Protocol

Methyl Dihydrojasmonate is a widely used fragrance ingredient. An analysis of Safety Data Sheets (SDS) reveals some inconsistencies in its hazard classification, which underscores the need for a conservative and risk-based approach to safety. While some suppliers classify it as non-hazardous under GHS and OSHA standards[1][2], others issue warnings for more significant health effects.

The primary risks associated with Methyl Dihydrojasmonate are dermal, ocular, and respiratory. The causality for our PPE recommendations stems directly from these potential hazards:

  • Skin Irritation & Allergic Reactions: Several sources indicate that the substance can cause skin irritation and may lead to an allergic skin reaction.[3][4] This necessitates the use of chemical-resistant gloves and protective clothing to prevent direct contact.

  • Serious Eye Irritation: The potential for serious eye irritation is a recurring warning.[3][5] This makes proper eye and face protection non-negotiable.

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[1][3][5] Engineering controls like fume hoods are the first line of defense, with respiratory protection required when these are insufficient or during emergencies.

  • Harmful if Swallowed/Inhaled/Absorbed: The most stringent classifications categorize it as harmful via oral, inhalation, and dermal routes.[3][5]

Given the variance in reported data, our protocol adopts the more cautious classifications to ensure robust protection for all laboratory personnel.

Table 1: Summary of GHS Hazard Classifications
Hazard CategoryClassificationHazard StatementPrimary PPE Response
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 / 5Harmful if swallowed, in contact with skin, or if inhaled[3][5]Gloves, Lab Coat, Respiratory Protection
Skin Corrosion / IrritationCategory 2Causes skin irritation[3][5]Chemical-Resistant Gloves
Serious Eye Damage / IrritationCategory 2A / 2BCauses serious eye irritation[3][5]Chemical Splash Goggles, Face Shield
Skin SensitizationCategory 1May cause an allergic skin reaction[3]Chemical-Resistant Gloves
Respiratory Tract IrritationCategory 3May cause respiratory irritation[5]Fume Hood, Respirator

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not static; it must be adapted to the scale and nature of the operation. The following table outlines the minimum required PPE for different laboratory scenarios.

Table 2: PPE Levels Based on Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (e.g., weighing, preparing solutions <1L in a fume hood)Chemical splash goggles (ANSI Z87.1 / EN 166)Nitrile gloves (inspect prior to use)Full-length lab coatNot required if handled in a certified chemical fume hood
Large Volume Transfers (e.g., >1L transfers, charging reactors)Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., Neoprene, Butyl rubber)Chemical-resistant apron over lab coatRequired if potential for aerosolization exists or work is outside a fume hood. Use a NIOSH-approved respirator with organic vapor cartridges.[5][6]
Spill Cleanup / Emergency Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Full protective impervious suit or disposable coveralls[5]Self-Contained Breathing Apparatus (SCBA) may be required for large, unventilated spills.[1][5]

Procedural Guidance: From Preparation to Disposal

Expertise is demonstrated not just in knowing what to wear, but in knowing how and when to use it.

Pre-Operational Safety Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Locate Safety Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher before beginning work.[5][6]

  • Inspect PPE: Thoroughly inspect all PPE for signs of degradation, tearing, or previous contamination. Check the expiration date on respirator cartridges.

  • Prepare for Spills: Ensure a spill kit with an appropriate inert absorbent material (e.g., sand, vermiculite) is readily accessible.[3][5][7]

Step-by-Step PPE Donning & Doffing Sequence

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat/Apron: Don the primary protective garment.

  • Respirator: If required, perform a seal check.

  • Eye/Face Protection: Put on goggles and/or a face shield.

  • Gloves: Don gloves last, ensuring cuffs go over the sleeves of the lab coat.

Doffing (Taking Off):

  • Gloves: Remove gloves using a proper, non-contaminating technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove).[1][8]

  • Lab Coat/Apron: Remove by rolling it inside-out, without touching the exterior.

  • Face Shield/Goggles: Remove from the back of the head.

  • Respirator: Remove last.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][8]

Spill Response Protocol
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Don PPE: Don the appropriate level of PPE for spill cleanup (see Table 2).

  • Contain: For liquid spills, create a dike around the spill using an inert absorbent material.[7]

  • Absorb & Collect: Cover and absorb the spill. Once absorbed, collect the material using non-sparking tools and place it in a suitable, labeled container for disposal.[3][5]

  • Decontaminate: Clean the spill area.

  • Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste in accordance with all federal, state, and local regulations.[2][3][5]

Disposal Plan
  • Chemical Waste: Methyl Dihydrojasmonate waste should be collected in a dedicated, sealed, and properly labeled waste container.

  • Contaminated PPE: All disposable PPE, such as gloves and coveralls, that has come into contact with the chemical must be disposed of as hazardous waste.[1][8] Do not place it in general trash.

  • Waste Service: Engage a licensed professional waste disposal service for final removal and disposal.[5]

Visual Workflows

To ensure clarity and rapid decision-making, the following workflows have been developed.

PPE_Selection_Workflow start Start: Task Assessment task_type What is the scale of the task? start->task_type small_scale Routine Handling (<1L in Fume Hood) task_type->small_scale Small large_scale Large Volume Transfer (>1L or outside hood) task_type->large_scale Large spill Spill or Emergency task_type->spill Emergency ppe_level1 Level 1 PPE: - Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_level1 ppe_level2 Level 2 PPE: - Goggles & Face Shield - Chem-Resistant Gloves - Apron over Lab Coat - Respirator (if needed) large_scale->ppe_level2 ppe_level3 Level 3 PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Impervious Suit - SCBA (if needed) spill->ppe_level3 Spill_Response_Logic spill_detected Spill Detected assess Assess Size & Risk spill_detected->assess alert Alert Area Personnel assess->alert Small & Manageable evacuate Evacuate Area & Call Emergency Response assess->evacuate Large or Uncontrolled don_ppe Don Appropriate PPE (Level 3) alert->don_ppe contain Contain Spill (Dike with Absorbent) don_ppe->contain cleanup Absorb & Collect Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose

Caption: Logical flow for a chemical spill response.

By adhering to these detailed protocols, laboratory professionals can confidently handle Methyl Dihydrojasmonate, ensuring both personal safety and the integrity of their research.

References

  • PubChem. Methyl dihydrojasmonate, trans-(-)-. National Center for Biotechnology Information. [Link]

  • Perfumer's Apprentice. Methyl Dihydro Jasmonate HC 10009 Safety Data Sheet. [Link]

  • The Perfumers Apprentice. Hedione® HC (Firmenich) SDS-8473. [Link]

  • U.S. Environmental Protection Agency (EPA). Methyl dihydrojasmonate, (+-)-trans- - Chemical Details. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.